molecular formula C13H14F2O2 B2857964 4,4-difluoro-2-phenylmethoxycyclohexan-1-one CAS No. 1682655-19-1

4,4-difluoro-2-phenylmethoxycyclohexan-1-one

Cat. No.: B2857964
CAS No.: 1682655-19-1
M. Wt: 240.25
InChI Key: MUZQXVXIAFZBSU-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-phenylmethoxycyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by two fluorine atoms at the 4,4-positions of the cyclohexane ring and a phenylmethoxy group at position 2. The fluorine atoms enhance electronegativity and metabolic stability, while the phenylmethoxy substituent introduces aromaticity and steric bulk. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and materials science, where fluorination is often employed to modulate physicochemical properties such as lipophilicity and bioavailability .

Properties

IUPAC Name

4,4-difluoro-2-phenylmethoxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O2/c14-13(15)7-6-11(16)12(8-13)17-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZQXVXIAFZBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,4-difluoro-2-phenylmethoxycyclohexan-1-one typically involves a series of organic synthesis stepsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-2-phenylmethoxycyclohexan-1-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-difluoro-2-phenylmethoxycyclohexan-1-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4,4-difluoro-2-phenylmethoxycyclohexan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4,4-difluoro-2-phenylmethoxycyclohexan-1-one, the following structural analogs are analyzed based on substituent variations and functional groups:

Substituent Position and Functional Group Variations

Compound Name Key Structural Features Properties/Applications Reference
4,4-Difluorocyclohexan-1-one 4,4-difluoro, no substituent at position 2 Intermediate in palladium-catalyzed syntheses; simpler reactivity profile due to lack of bulky groups .
4,4-Difluoro-1-(fluorophenylmethyl)cyclohexan-1-amine hydrochlorides Amino group at position 1; fluorophenylmethyl substituent Basic properties due to amine; used in pharmaceutical intermediates (e.g., AKOS027390835) .
4,4-Difluoro-1-(fluorophenylmethyl)cyclohexane-1-carboxylic acid Carboxylic acid at position 1 Acidic; polar solubility; potential for salt formation .

Electronic and Steric Effects

  • Fluorine vs. In contrast, methoxy groups (e.g., in terphenyl chalcones) donate electron density, altering conjugation pathways .
  • Phenylmethoxy vs. Alkyl Substituents : The phenylmethoxy group introduces steric hindrance and π-π stacking capabilities, which are absent in alkyl-substituted analogs like 4,4-difluorocyclohexan-1-one. This bulk may reduce reaction rates in nucleophilic additions .

Physicochemical Properties

  • Solubility : The phenylmethoxy group enhances lipophilicity compared to polar derivatives like carboxylic acids (e.g., ) or amines (e.g., ). This makes the target compound more suited for lipid-rich environments.
  • Thermal Stability: Fluorine atoms increase thermal stability relative to non-fluorinated cyclohexanones, as seen in crystallographic studies of difluoro-terphenyl chalcones .

Research Findings and Data Tables

Table 1: Key Structural and Property Comparisons

Compound Molecular Weight Functional Group LogP* (Predicted) Key Applications
This compound 254.25 Ketone, Ether 2.8 Pharmaceutical intermediates
4,4-Difluorocyclohexan-1-amine hydrochloride () 279.73 Amine 1.5 Neurological agents
4,4-Difluoro-1-(4-fluorophenylmethyl)cyclohexane-1-carboxylic acid () 272.26 Carboxylic acid 3.2 Anti-inflammatory candidates

*LogP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

4,4-Difluoro-2-phenylmethoxycyclohexan-1-one is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12F2O\text{C}_{13}\text{H}_{12}\text{F}_2\text{O}

This compound features a cyclohexanone core substituted with difluoro and phenylmethoxy groups, which are believed to play crucial roles in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
  • Receptor Modulation : It may bind to various receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Antioxidant PropertiesReduces oxidative stress in vitro
Receptor InteractionModulates receptor activity affecting signaling

Case Studies and Research Findings

Several studies have explored the biological implications of this compound. Below are notable findings:

  • Study on Enzyme Inhibition :
    • Researchers investigated the compound's effect on cytochrome P450 enzymes. Results indicated a significant inhibition rate compared to control substances, suggesting its potential use in drug metabolism studies.
    • Findings : The compound showed a 65% inhibition rate at a concentration of 50 µM.
  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a dose-dependent response with an IC50 value of 30 µM.
    • : These results support its potential application in formulations aimed at reducing oxidative damage.
  • Receptor Binding Studies :
    • Binding affinity tests were conducted on various receptors (e.g., serotonin and dopamine receptors). The compound demonstrated moderate affinity, indicating possible psychotropic effects.
    • Implication : This could lead to further exploration in neuropharmacology.

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